

Synthesis and chemical properties of SORT-PGRN interaction inhibitor 2

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Compound of Interest

Compound Name: SORT-PGRN interaction inhibitor 2

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An In-depth Technical Guide on the Synthesis and Chemical Properties of SORT-PGRN Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). This interaction is a key regulator of PGRN levels, and its inhibition presents a promising therapeutic strategy for neurodegenerative diseases such as frontotemporal dementia (FTD), particularly in patients with PGRN haploinsufficiency.

Introduction to the SORT1-PGRN Axis

Progranulin (PGRN) is a secreted glycoprotein with crucial roles in various biological processes, including neuroinflammation and neuronal survival.^[1] Mutations in the granulin gene (GRN) that lead to reduced PGRN levels are a major cause of frontotemporal lobar degeneration (FTLD-TDP).^[2] Sortilin (SORT1), a member of the Vps10p domain receptor family, acts as a neuronal receptor for PGRN.^{[2][3]} SORT1 mediates the endocytosis of extracellular PGRN, directing it to the lysosome for degradation.^{[2][4][5]} Consequently, inhibiting the SORT1-PGRN interaction can increase extracellular PGRN levels, offering a potential therapeutic avenue for FTD-GRN patients.^{[1][2]}

Mechanisms of Inhibition

Several strategies have been developed to disrupt the SORT1-PGRN axis, primarily through small molecule inhibitors. These inhibitors function through two main mechanisms:

- **Reduction of SORT1 Expression:** Some small molecules act by decreasing the cellular levels of SORT1 protein. This reduction in the receptor population leads to decreased PGRN endocytosis and consequently higher extracellular PGRN concentrations.
- **Direct Competitive Inhibition:** Other inhibitors are designed to directly bind to either SORT1 or PGRN, physically blocking their interaction. These can be further categorized into:
 - **SORT1 Binders:** Small molecules that bind to the PGRN-binding site on SORT1, competitively inhibiting PGRN binding.
 - **PGRN Binders:** Molecules that bind to the C-terminal region of PGRN (specifically the PGRN588–593 motif), which is critical for its interaction with SORT1.[\[2\]](#)[\[4\]](#)

Featured Small Molecule Inhibitors

While the designation "**SORT-PGRN interaction inhibitor 2**" is not universally defined in the scientific literature, several small molecules have been identified and characterized for their ability to inhibit this interaction. This guide will focus on key examples.

MPEP

MPEP is a small molecule that has been shown to decrease SORT1 protein expression, thereby increasing the levels of extracellular PGRN in various cell lines, including those derived from FTD patients.[\[2\]](#)[\[6\]](#)

BVFP

BVFP is a small molecule identified through a compound library screen that specifically binds to the C-terminal PGRN588–593 peptide.[\[4\]](#)[\[6\]](#) By binding to this motif, BVFP inhibits the interaction between PGRN and SORT1, leading to a reduction in SORT1-mediated PGRN endocytosis.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Compound 13 (SORT-PGRN Interaction Inhibitor 3)

This compound is a potent inhibitor of the SORT1-PGRN interaction with a reported IC50 value of 0.17 μ M.^[7] Its mechanism involves direct binding to SORT1.

Quantitative Data

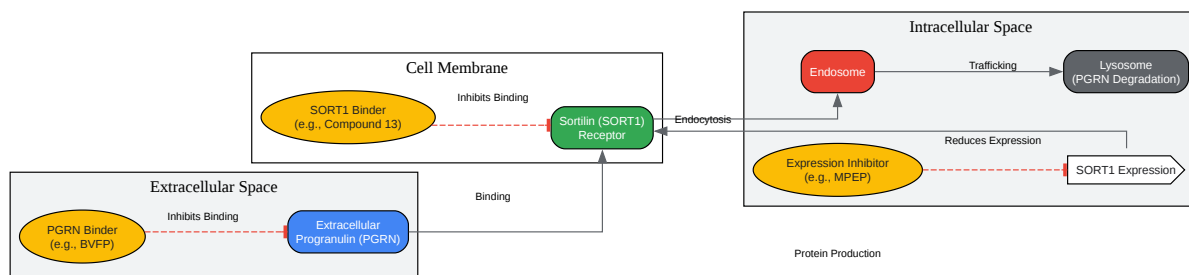
The following table summarizes key quantitative data for the featured SORT-PGRN interaction inhibitors.

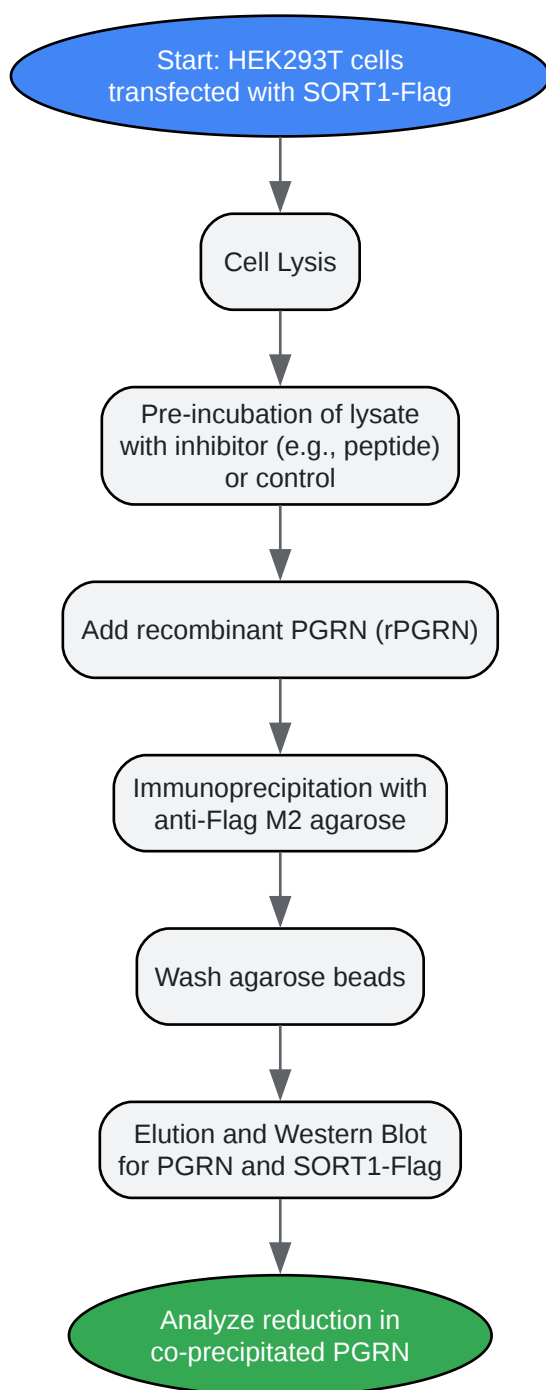
Inhibitor	Target	Mechanism of Action	IC50	Cell Lines Tested	Reference
MPEP	SORT1 Expression	Reduces SORT1 protein levels	-	M17, HeLa, NIH3T3, iPSC-derived neurons	[2] [6]
BVFP	PGRN (C-terminal motif)	Binds to PGRN588–593 to block SORT1 interaction	-	COS-1SORT1	[6]
Compound 13	SORT1	Direct competitive inhibitor of the SORT1-PGRN interaction	0.17 μ M	Not Specified	[7]

Signaling and Experimental Workflow Diagrams

SORT1-PGRN Signaling Pathway and Inhibition

The following diagram illustrates the normal physiological pathway of SORT1-mediated PGRN endocytosis and the points of intervention by small molecule inhibitors.





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